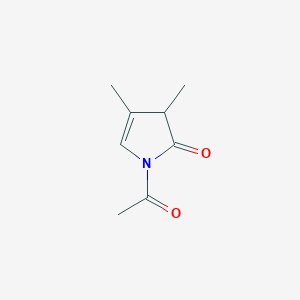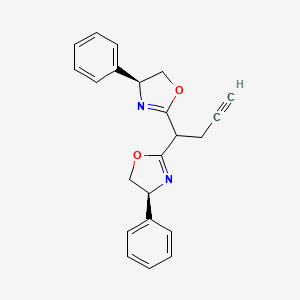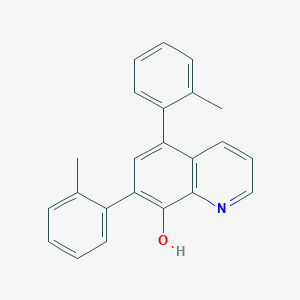
2-((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl acetate is a complex organic compound known for its unique chemical structure and properties. This compound features an oxazole ring, a phenyl group, and an acetate ester, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl acetate typically involves the reaction of 2-phenyloxazole with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the acetate ester. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, reduced oxazole compounds, and substituted phenyl acetate derivatives.
Scientific Research Applications
2-((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxo-4-(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)butanoate
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
2-((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl acetate stands out due to its unique combination of an oxazole ring and an acetate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H13NO4 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
[2-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C18H13NO4/c1-12(20)22-16-10-6-5-9-14(16)11-15-18(21)23-17(19-15)13-7-3-2-4-8-13/h2-11H,1H3/b15-11+ |
InChI Key |
CKVAALAFCQXIGK-RVDMUPIBSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone](/img/structure/B12893992.png)
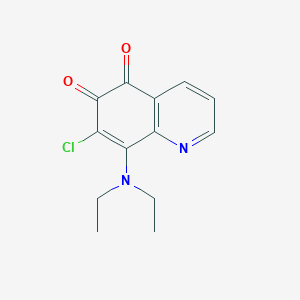
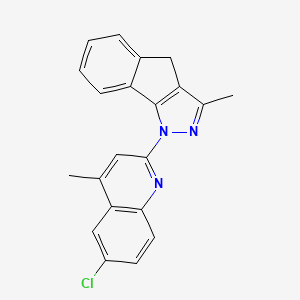
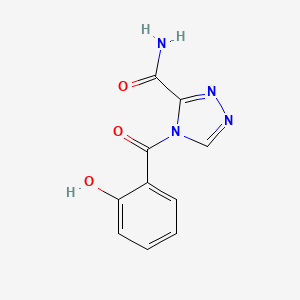
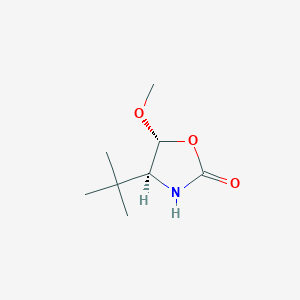
![6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12894018.png)

![(R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/no-structure.png)

![2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12894049.png)
